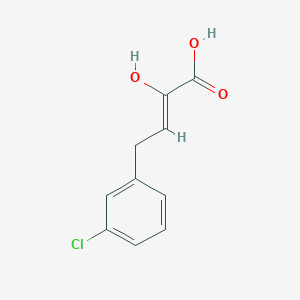amine hydrochloride CAS No. 1311318-45-2](/img/structure/B2541238.png)
[1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine hydrochloride typically involves the reaction of 4-fluorophenylpropylamine with 7-methyloctylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Substitution reactions can occur, especially in the presence of halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in reaction mechanism studies to understand the behavior of similar compounds .
Biology: In biological research, this compound is used to study cell signaling pathways and receptor interactions . It helps in understanding the effects of fluorinated compounds on biological systems .
Medicine: In medicinal research, 1-(4-Fluorophenyl)propylamine hydrochloride is investigated for its potential therapeutic applications . It is studied for its effects on neurological disorders and cancer treatments .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceutical intermediates . It plays a role in the production of high-value chemicals .
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing cellular pathways . This interaction can lead to various biological effects, including changes in cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Fluorophenyl)propylamine
- 1-(4-Fluorophenyl)propylamine sulfate
- 1-(4-Fluorophenyl)propylamine nitrate
Uniqueness: The uniqueness of 1-(4-Fluorophenyl)propylamine hydrochloride lies in its fluorinated phenyl group , which imparts distinct chemical and biological properties . This fluorination enhances the compound’s stability and lipophilicity , making it valuable for various research applications .
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]-7-methyloctan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30FN.ClH/c1-4-18(16-10-12-17(19)13-11-16)20-14-8-6-5-7-9-15(2)3;/h10-13,15,18,20H,4-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPXGKOUVBXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCCCCCCC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)
![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B2541157.png)

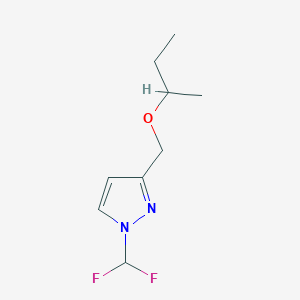
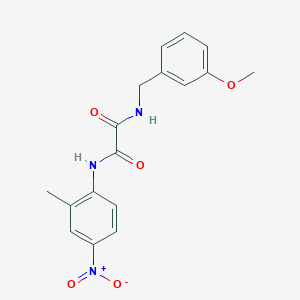
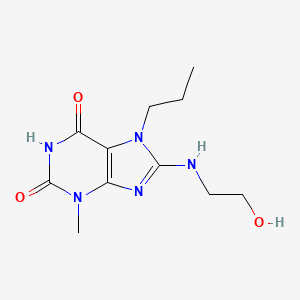
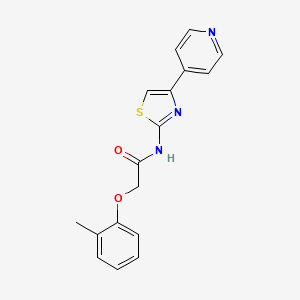
![[5-(4-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2541169.png)
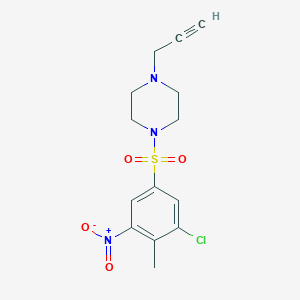
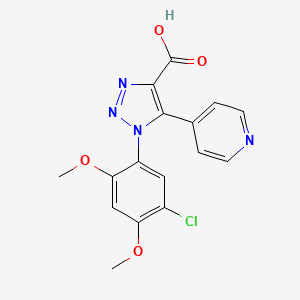
![N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2541173.png)
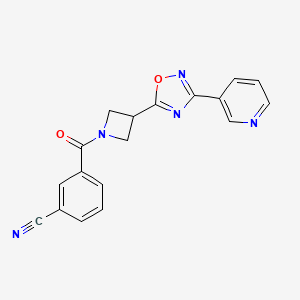
![2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2541176.png)
